molecular formula C11H10N2O5S B11990113 (6-Nitro-2-oxo-benzothiazol-3-YL)-acetic acid ethyl ester

(6-Nitro-2-oxo-benzothiazol-3-YL)-acetic acid ethyl ester

Katalognummer: B11990113
Molekulargewicht: 282.27 g/mol
InChI-Schlüssel: ORAITXJSGMWCNV-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

(6-Nitro-2-oxo-benzothiazol-3-YL)-acetic acid ethyl ester is a chemical compound that belongs to the benzothiazole family Benzothiazoles are heterocyclic compounds containing both sulfur and nitrogen atoms in their structure

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of (6-Nitro-2-oxo-benzothiazol-3-YL)-acetic acid ethyl ester typically involves the reaction of 2-aminothiophenol with an appropriate aldehyde or ketone, followed by nitration and esterification. One common method involves the dehydrogenative coupling reaction of 2-aminothiophenol with primary alcohols using a phosphine-free manganese(I) complex as a catalyst . This method offers good functional group tolerance and compatibility with heteroaromatic compounds.

Industrial Production Methods

Industrial production of benzothiazole derivatives, including this compound, often involves large-scale nitration and esterification processes. These processes are optimized for high yield and purity, utilizing continuous flow reactors and advanced purification techniques to ensure consistent product quality.

Analyse Chemischer Reaktionen

Types of Reactions

(6-Nitro-2-oxo-benzothiazol-3-YL)-acetic acid ethyl ester undergoes various chemical reactions, including:

    Oxidation: The nitro group can be reduced to an amino group under specific conditions.

    Reduction: The carbonyl group can be reduced to a hydroxyl group.

    Substitution: The ester group can be hydrolyzed to form the corresponding carboxylic acid.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.

    Substitution: Hydrolysis can be carried out using aqueous sodium hydroxide or hydrochloric acid.

Major Products Formed

    Oxidation: Formation of 6-amino-2-oxo-benzothiazol-3-YL-acetic acid ethyl ester.

    Reduction: Formation of 6-nitro-2-hydroxy-benzothiazol-3-YL-acetic acid ethyl ester.

    Substitution: Formation of 6-nitro-2-oxo-benzothiazol-3-YL-acetic acid.

Wirkmechanismus

The mechanism of action of (6-Nitro-2-oxo-benzothiazol-3-YL)-acetic acid ethyl ester involves its interaction with specific molecular targets and pathways. The nitro group can undergo reduction to form reactive intermediates that interact with cellular components, leading to various biological effects. The compound’s ability to inhibit specific enzymes and disrupt cellular processes makes it a valuable tool in medicinal chemistry .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Uniqueness

(6-Nitro-2-oxo-benzothiazol-3-YL)-acetic acid ethyl ester is unique due to its specific functional groups, which confer distinct chemical reactivity and biological activity. The presence of the nitro group and ester functionality allows for diverse chemical modifications and applications in various fields.

Eigenschaften

Molekularformel

C11H10N2O5S

Molekulargewicht

282.27 g/mol

IUPAC-Name

ethyl 2-(6-nitro-2-oxo-1,3-benzothiazol-3-yl)acetate

InChI

InChI=1S/C11H10N2O5S/c1-2-18-10(14)6-12-8-4-3-7(13(16)17)5-9(8)19-11(12)15/h3-5H,2,6H2,1H3

InChI-Schlüssel

ORAITXJSGMWCNV-UHFFFAOYSA-N

Kanonische SMILES

CCOC(=O)CN1C2=C(C=C(C=C2)[N+](=O)[O-])SC1=O

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.